molecular formula C12H15NO B15351998 1,4-Diethylindolin-2-one

1,4-Diethylindolin-2-one

Cat. No.: B15351998
M. Wt: 189.25 g/mol
InChI Key: BGRKHKUAIGJHTQ-UHFFFAOYSA-N
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Description

1,4-Diethylindolin-2-one is a derivative of the indolin-2-one heterocyclic scaffold, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrolidin-2-one moiety. The compound features ethyl substituents at the 1-position (nitrogen atom) and 4-position (aromatic ring). Indolin-2-one derivatives are typically synthesized via condensation reactions involving aldehydes and amines under catalytic conditions, such as piperidine in ethanol at reflux temperatures .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1,4-diethyl-3H-indol-2-one

InChI

InChI=1S/C12H15NO/c1-3-9-6-5-7-11-10(9)8-12(14)13(11)4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

BGRKHKUAIGJHTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CC(=O)N(C2=CC=C1)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diethylindolin-2-one can be synthesized through several synthetic routes. One common method involves the cyclization of 1,4-diethyl-2-aminobenzene with a suitable cyclizing agent under acidic conditions. Another approach is the Fischer indole synthesis, where an ethyl-substituted phenylhydrazine is heated with an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using large-scale reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,4-Diethylindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of indole-2-carboxylic acids.

  • Reduction: Reduction typically results in the formation of 1,4-diethylindole.

  • Substitution: Substitution reactions can produce various alkylated derivatives of this compound.

Scientific Research Applications

1,4-Diethylindolin-2-one has found applications in several scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: Indole derivatives, including this compound, exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is used in the development of drugs targeting various diseases, including Parkinson's disease and cancer.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,4-Diethylindolin-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as a dopamine D2-receptor agonist, mimicking the action of dopamine in the brain to alleviate symptoms of Parkinson's disease. The molecular targets and pathways involved can vary, but often include interactions with specific receptors or enzymes within the body.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1,4-Diethylindolin-2-one with structurally related compounds, including indolin-2-one derivatives and heterocycles with analogous substituents:

Compound Molecular Weight (g/mol) log Po/w<sup>a</sup> Hydrogen Bond Donors Hydrogen Bond Acceptors Aromatic Substituents Key Differences
This compound ~189.2<sup>b</sup> ~2.1<sup>c</sup> 1 2 Ethyl (N1, C4) High lipophilicity, steric hindrance
Indolin-2-one 133.15 0.98 1 2 None Parent scaffold; lower log P
5-Aminoindolin-2-one HCl 169.6 0.32<sup>d</sup> 2 3 Amino (C5) Polar substituent; increased solubility
5-Hexyl-1,4-dioxan-2-one 200.3 ~3.5<sup>e</sup> 0 3 Hexyl (C5) Non-aromatic heterocycle; higher log P
1,4-Dimethylpyrrolidin-2-one 127.18 0.45 0 1 Methyl (N1, C4) Smaller ring; no aromaticity

<sup>a</sup>Predicted or estimated values based on substituent contributions. <sup>b</sup>Calculated by adding 56 g/mol (2× ethyl groups) to indolin-2-one’s molecular weight. <sup>c</sup>Ethyl groups increase log P compared to indolin-2-one. <sup>d</sup>Amino group reduces log P due to polarity. <sup>e</sup>Hexyl chain in dioxanone increases log P significantly.

Key Comparisons

  • vs. Indolin-2-one : The ethyl groups in this compound increase molecular weight by ~42% and log Po/w by ~1.1 units, enhancing membrane permeability but reducing aqueous solubility. Steric effects at N1 and C4 may hinder interactions with biological targets compared to the unsubstituted parent compound .
  • vs. 5-Aminoindolin-2-one HCl: The amino group in the latter introduces polarity, lowering log P and improving solubility (e.g., ESOL solubility class: -2.5 vs. -3.8 for ethyl-substituted analogs). This highlights how substituent position and electronic properties dictate pharmacokinetic profiles .
  • vs. The hexyl chain further elevates log P (~3.5), making it more lipophilic than this compound .
  • vs. 1,4-Dimethylpyrrolidin-2-one: The pyrrolidinone ring lacks fused aromaticity, resulting in lower molecular weight and fewer hydrogen-bonding sites. Methyl groups confer less steric hindrance than ethyl substituents .

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